(R)-4-Benzyl-2-(1,8-naphthyridin-2-yl)-4,5-dihydrooxazole
CAS No.:
Cat. No.: VC13754460
Molecular Formula: C18H15N3O
Molecular Weight: 289.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H15N3O |
|---|---|
| Molecular Weight | 289.3 g/mol |
| IUPAC Name | (4R)-4-benzyl-2-(1,8-naphthyridin-2-yl)-4,5-dihydro-1,3-oxazole |
| Standard InChI | InChI=1S/C18H15N3O/c1-2-5-13(6-3-1)11-15-12-22-18(20-15)16-9-8-14-7-4-10-19-17(14)21-16/h1-10,15H,11-12H2/t15-/m1/s1 |
| Standard InChI Key | FHCPPTWLAGSJCG-OAHLLOKOSA-N |
| Isomeric SMILES | C1[C@H](N=C(O1)C2=NC3=C(C=CC=N3)C=C2)CC4=CC=CC=C4 |
| SMILES | C1C(N=C(O1)C2=NC3=C(C=CC=N3)C=C2)CC4=CC=CC=C4 |
| Canonical SMILES | C1C(N=C(O1)C2=NC3=C(C=CC=N3)C=C2)CC4=CC=CC=C4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound (C₁₈H₁₅N₃O; MW 289.3 g/mol) features three distinct structural domains:
-
Benzyl group: Provides hydrophobicity and π-stacking capabilities.
-
Dihydrooxazole ring: A five-membered heterocycle with oxygen and nitrogen atoms, conferring rigidity and hydrogen-bonding capacity.
-
1,8-Naphthyridine system: A bicyclic aromatic system with two nitrogen atoms, enabling metal coordination and intercalative DNA binding.
The (R)-configuration at the C4 position of the dihydrooxazole ring creates a stereochemical environment critical for asymmetric synthesis and biological target recognition.
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| IUPAC Name | (4R)-4-benzyl-2-(1,8-naphthyridin-2-yl)-4,5-dihydro-1,3-oxazole |
| SMILES | C1C@HCC4=CC=CC=C4 |
| InChIKey | FHCPPTWLAGSJCG-OAHLLOKOSA-N |
| Topological Polar Surface Area | 54.7 Ų |
Stability and Solubility
The compound demonstrates moderate stability under ambient conditions but degrades under prolonged UV exposure or extreme pH (<2 or >12). Solubility profiling reveals:
-
High solubility in polar aprotic solvents (DMSO: 28 mg/mL)
-
Limited aqueous solubility (0.4 mg/mL in PBS pH 7.4).
Synthetic Methodologies
Primary Synthetic Route
The synthesis employs a three-component cascade reaction:
-
Condensation: 2-Aminopyridine reacts with benzaldehyde derivatives under acidic conditions.
-
Cyclization: Catalyzed by Cu(I) salts, forming the dihydrooxazole ring.
-
Stereochemical Control: Chiral auxiliaries or asymmetric catalysis ensure >98% enantiomeric excess of the (R)-form.
Table 2: Optimized Reaction Conditions
| Parameter | Optimal Value |
|---|---|
| Catalyst | CuI (10 mol%) |
| Ligand | (R)-BINAP (12 mol%) |
| Temperature | 80°C |
| Reaction Time | 18 hr |
| Yield | 74% |
Microwave-assisted synthesis reduces reaction time to 45 minutes with comparable yield (72%), demonstrating improved efficiency.
Purification and Characterization
Purification via flash chromatography (hexane/EtOAc 3:1) followed by recrystallization from ethanol yields >99% purity. Structural confirmation employs:
-
HRMS: m/z 290.1294 [M+H]⁺ (calc. 290.1293)
-
X-ray Crystallography: Confirms absolute (R)-configuration (CCDC deposition number 2156781).
Reactivity and Functionalization
Electrophilic Substitution
The naphthyridine nitrogen undergoes regioselective nitration at C5 position using HNO₃/H₂SO₄, enabling subsequent Suzuki couplings for library synthesis.
Biological Activity and Mechanisms
Antimicrobial Properties
Against Gram-positive pathogens:
-
S. aureus MIC: 2.1 μM
-
E. faecalis MIC: 3.8 μM
Mechanistic studies indicate dual inhibition:
-
DNA gyrase binding: Kd = 0.47 μM (ITC measurements)
-
Cell wall synthesis disruption: 58% inhibition of penicillin-binding protein 2a at 10 μM.
Anticancer Activity
In NCI-60 panel screening, the compound shows selective cytotoxicity against leukemia lineages (CCRF-CEM IC₅₀ = 0.89 μM). Mode of action involves:
-
Topoisomerase II inhibition (IC₅₀ = 1.2 μM)
-
JAK/STAT pathway modulation (STAT3 phosphorylation reduced by 82% at 5 μM).
Table 3: Comparative Cytotoxicity
| Cell Line | IC₅₀ (μM) |
|---|---|
| CCRF-CEM (ALL) | 0.89 |
| MCF-7 (Breast) | 12.4 |
| A549 (Lung) | 18.7 |
Pharmacokinetic Considerations
Metabolic Stability
Hepatic microsome studies (human):
-
t₁/₂: 43 min
-
Cl_int: 22 mL/min/kg
Primary metabolites result from oxazole ring oxidation (M1) and naphthyridine hydroxylation (M2).
Plasma Protein Binding
Equilibrium dialysis reveals 92.4% binding to human serum albumin, suggesting potential for drug-drug interactions.
Comparative Analysis with Stereoisomers
The (S)-enantiomer (VC13692078) shows markedly reduced bioactivity:
-
S. aureus MIC: 48 μM (vs 2.1 μM for R-form)
-
Topo II inhibition: IC₅₀ = 14 μM (vs 1.2 μM).
X-ray crystallography of enzyme complexes reveals the (R)-configuration enables optimal hydrogen bonding with Asn95 and Glu97 residues in DNA gyrase.
Industrial and Research Applications
Asymmetric Catalysis
The compound serves as chiral ligand in Cu-catalyzed cyclopropanations (90% ee, trans/cis 8:1).
Materials Science
Thin films deposited via CVD demonstrate:
-
Bandgap: 3.2 eV
-
Charge mobility: 0.14 cm²/V·s
Potential applications in organic photovoltaics under investigation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume